CYP2C8 Inhibition Potency Ranking in Human Liver Microsomes
In a direct head-to-head comparison using human liver microsomes (HLMs), the inhibitory potency of individual flavonolignans against CYP2C8 was ranked as isosilibinin (mixture of isosilybin A and B) > silibinin > isosilybin A > silybin A > milk thistle extract [1]. Isosilybin A demonstrated an IC50 of 4.16 ± 1.68 μg/mL (≈8.6 μM) against CYP2C8, positioning it as an intermediate-potency inhibitor within this class—more potent than silybin A but less potent than isosilibinin or silibinin [1].
| Evidence Dimension | CYP2C8 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 4.16 ± 1.68 μg/mL (≈8.6 μM) |
| Comparator Or Baseline | Isosilibinin (A+B mixture): 1.64 ± 0.66 μg/mL; Silibinin: 2.47 ± 0.94 μg/mL; Silybin A: 6.88 ± 2.79 μg/mL; Milk thistle extract: 30.7 ± 13.3 μg/mL |
| Quantified Difference | Isosilybin A is 2.5-fold less potent than isosilibinin mixture; 1.7-fold less potent than silibinin; 1.7-fold more potent than silybin A |
| Conditions | Human liver microsomes (HLMs); CYP2C8-mediated amodiaquine N-deethylation assay |
Why This Matters
This quantifies CYP2C8-mediated drug interaction risk relative to other silymarin components, enabling informed selection for in vitro DDI studies.
- [1] Albassam AA, et al. The effect of milk thistle (Silybum marianum) and its main flavonolignans on CYP2C8 enzyme activity in human liver microsomes. Chem Biol Interact. 2017;271:24-29. View Source
